Sodium 2-phthalimido-glutaramic acid
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Overview
Description
Sodium 2-phthalimido-glutaramic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties It is derived from phthalimide and glutamic acid, combining the characteristics of both these molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-phthalimido-glutaramic acid typically involves the reaction of phthalic anhydride with glutamic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate phthalimide derivative, which then reacts with glutamic acid to form the final product. The reaction conditions often include heating the mixture to facilitate the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-phthalimido-glutaramic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the phthalimide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Sodium 2-phthalimido-glutaramic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of sodium 2-phthalimido-glutaramic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Sodium 2-phthalimido-glutaramic acid can be compared with other similar compounds, such as:
N-phthaloylglycine: This compound is structurally similar but lacks the glutaramic acid component, which may affect its chemical reactivity and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a wide range of chemical reactions and interact with specific molecular targets, making it a valuable tool in chemistry, biology, medicine, and industry.
Properties
CAS No. |
64536-01-2 |
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Molecular Formula |
C13H11N2NaO5 |
Molecular Weight |
298.23 g/mol |
IUPAC Name |
sodium;5-amino-2-(1,3-dioxoisoindol-2-yl)-5-oxopentanoate |
InChI |
InChI=1S/C13H12N2O5.Na/c14-10(16)6-5-9(13(19)20)15-11(17)7-3-1-2-4-8(7)12(15)18;/h1-4,9H,5-6H2,(H2,14,16)(H,19,20);/q;+1/p-1 |
InChI Key |
UPUOIWNSRDKRBL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)N)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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